Acide (4-éthylphénoxy)acétique

Vue d'ensemble

Description

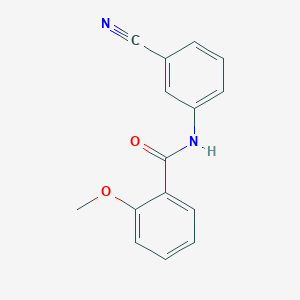

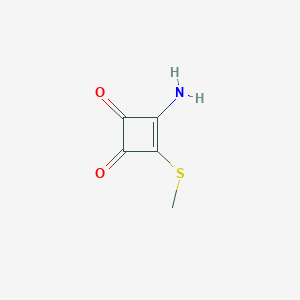

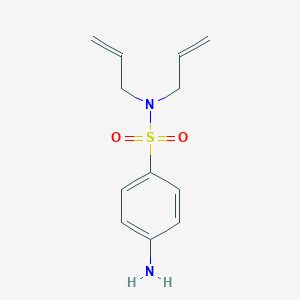

“(4-Ethylphenoxy)acetic acid” is a chemical compound that contains a total of 25 bonds. It has 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of “(4-Ethylphenoxy)acetic acid” includes a six-membered aromatic ring, an aliphatic carboxylic acid, a hydroxyl group, and an aromatic ether . The exact 3D structure would require further computational or experimental analysis.Applications De Recherche Scientifique

Recherche pharmaceutique : Inhibition de la COX-2

En recherche pharmaceutique, les dérivés de l'acide phénoxyacétique ont montré une activité inhibitrice puissante de la COX-2. Cela suggère que l'acide (4-éthylphénoxy)acétique pourrait être un précurseur ou un motif structurel dans la conception de nouveaux médicaments anti-inflammatoires .

Synthèse d'agrochimiques

Les acides phénoxyacétiques sont utilisés dans la synthèse de divers agrochimiques, notamment les pesticides et les fongicides. Les propriétés de l'this compound en font un candidat pour le développement de nouveaux composés dans ce domaine .

Fabrication de colorants

Le profil de solubilité et de réactivité du composé le rend approprié pour une utilisation dans la fabrication de colorants, où il peut agir comme intermédiaire ou réactif .

Mécanisme D'action

- The primary target of (4-Ethylphenoxy)acetic acid is not explicitly documented in the available literature. However, it belongs to the class of phenoxyacetic acids, which are commonly used as herbicides and plant growth regulators .

Target of Action

Mode of Action

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-EPAA in laboratory experiments include its low cost, its ease of synthesis, and its ability to be used in a variety of applications. Additionally, 4-EPAA has been found to have a variety of effects on the human body, which makes it an ideal compound for studying the effects of various compounds and drugs on the human body. The main limitation of using 4-EPAA in laboratory experiments is that it is not yet fully understood and its mechanism of action is not yet fully understood. Additionally, 4-EPAA is not yet approved for use in humans, so it should only be used in laboratory experiments.

Orientations Futures

The potential future directions for 4-EPAA include further research into its mechanism of action, as well as further research into its potential applications in the medical and pharmaceutical fields. Additionally, further research into the effects of 4-EPAA on the cardiovascular system could lead to potential therapeutic applications. Additionally, further research into the potential toxicity of 4-EPAA could lead to potential safety measures to be taken when using the compound in laboratory experiments. Finally, further research into the potential uses of 4-EPAA in the agricultural field could lead to potential applications in crop protection and pest control.

Méthodes De Synthèse

The synthesis of 4-EPAA is relatively straightforward and can be accomplished using a variety of methods. The most common method is to synthesize the compound from ethylbenzene and acetic anhydride. The reaction is catalyzed by sulfuric acid and involves the conversion of the ethylbenzene to the corresponding acid chloride, which then reacts with the acetic anhydride to form 4-EPAA. Other methods for synthesizing 4-EPAA include the use of ethylmagnesium bromide and acetic anhydride, as well as the use of ethylmagnesium chloride and acetic anhydride.

Propriétés

IUPAC Name |

2-(4-ethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVELHLIHMYYZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179191 | |

| Record name | (4-Ethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24431-27-4 | |

| Record name | 2-(4-Ethylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24431-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024431274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Ethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-ETHYLPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEV5GUH92X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)

![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)

![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)